molecular formula C36H36O10 B10785492 Thymeleatoxin

Thymeleatoxin

Cat. No.: B10785492
M. Wt: 628.7 g/mol
InChI Key: OTTFLYUONKAFGT-KSFWXGPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thymeleatoxin is synthesized through a multi-step process involving the esterification of a phorbol derivative with cinnamic acid. The reaction typically requires the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), and the product is purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is stored at low temperatures (-20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Thymeleatoxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols .

Scientific Research Applications

Thymeleatoxin has a wide range of applications in scientific research:

Mechanism of Action

Thymeleatoxin exerts its effects by binding to the cysteine-rich zinc fingers in the C1 domain of the regulatory region of protein kinase C. This binding causes the translocation and down-regulation of PKC isozymes, leading to the activation of various signaling pathways. The compound shows selective activation of PKC isozymes alpha, beta I, beta II, and gamma, with lower affinity for PKC eta and iota .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective activation of specific PKC isozymes and its ability to induce drug resistance in certain cancer cell lines. This selectivity makes it a valuable tool for studying the biological roles of PKC isozymes and developing targeted therapies .

Properties

Molecular Formula

C36H36O10

Molecular Weight

628.7 g/mol

IUPAC Name

[(1S,2R,6S,7S,8R,10S,11R,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26-,28-,29+,30-,31-,32+,33-,34+,35-,36-/m1/s1

InChI Key

OTTFLYUONKAFGT-KSFWXGPWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@]2([C@H]3[C@@H]4[C@@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8

Canonical SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8

Origin of Product

United States

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